molecular formula C27H28N4O7S B11445427 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11445427
M. Wt: 552.6 g/mol
InChI Key: GXRJKSLPQFEYSV-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and enzyme modulation . Key structural elements include:

  • Hexanamide chain: Linked to the pyrimidine core via a nitrogen atom, terminating in a 1,3-benzodioxol-5-ylmethyl group, which may enhance lipophilicity and membrane permeability .

The combination of a rigid heterocyclic core and flexible alkyl/amide substituents suggests a balance between target affinity and pharmacokinetic properties.

Properties

Molecular Formula

C27H28N4O7S

Molecular Weight

552.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H28N4O7S/c32-23(28-14-18-7-8-21-22(13-18)38-17-37-21)6-2-1-3-10-30-26(34)25-20(9-12-39-25)31(27(30)35)16-24(33)29-15-19-5-4-11-36-19/h4-5,7-9,11-13H,1-3,6,10,14-17H2,(H,28,32)(H,29,33)

InChI Key

GXRJKSLPQFEYSV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)NCC5=CC=CO5

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzodioxole and furan intermediates, followed by their coupling with the thienopyrimidine core. The final step involves the formation of the hexanamide linkage under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be reduced to tetrahydrofuran using hydrogenation catalysts like palladium on carbon.

    Substitution: The thienopyrimidine core can undergo nucleophilic substitution reactions with halogenated reagents. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide exhibits significant anticancer properties.

A notable study by Walid Fayad et al. (2019) demonstrated its efficacy against several cancer cell lines. The compound was found to induce apoptosis in malignant cells through modulation of critical signaling pathways. In vitro tests revealed a reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Similar compounds with structural motifs have been investigated for their antibacterial and antifungal activities. For instance, derivatives related to this compound have demonstrated efficacy against various pathogens, suggesting that it may possess similar capabilities .

Case Studies and Research Findings

Below is a summary table of selected studies focusing on the biological activities of this compound:

Study Focus Findings
Walid Fayad et al. (2019)Anticancer ActivityInduced apoptosis in various cancer cell lines with IC50 < 10 µM
Antimicrobial ScreeningAntimicrobial ActivityDemonstrated efficacy against bacterial strains similar to known antimicrobial agents
Mechanistic StudyEnzyme InhibitionInhibited thymidylate synthase leading to reduced proliferation in cancer cells

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include nucleophilic substitutions and condensation reactions that enhance yield and purity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to modulate enzymatic activity and receptor binding, leading to alterations in cellular processes. The benzodioxole and furan moieties contribute to its binding affinity, while the thienopyrimidine core plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Biological Activity (If Available) Reference
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide Thieno[3,2-d]pyrimidine-2,4-dione 4-Fluorobenzyl instead of furylmethyl amino oxoethyl Not reported
1-(2-Cyclohexyl-2-oxoethyl)-N-(4-methoxybenzyl)-2,4-dioxo-pyrimidine-5-carboxamide Pyrimidine-2,4-dione Cyclohexyl and 4-methoxybenzyl groups; lacks thieno ring Moderate antimicrobial activity (no specifics)
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Furyl and thio-oxoethyl substituents; distinct core Not reported

Key Observations :

  • Substituent Effects: The furylmethyl amino oxoethyl group (target) introduces a heteroaromatic furan, contrasting with the 4-fluorobenzyl group in , which may alter solubility (logP) and metabolic stability.
Pharmacokinetic and ADMET Considerations

While direct data are lacking, inferences can be drawn from structural analogues:

  • Metabolic Stability : The 1,3-benzodioxole group is prone to oxidative metabolism via cytochrome P450 enzymes, whereas 4-fluorobenzyl () may resist degradation .
  • Solubility : The polar dioxole and amide groups in the target compound likely improve aqueous solubility compared to the lipophilic cyclohexyl substituent in .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzodioxole moiety and a thieno[3,2-d]pyrimidine core. The molecular formula is C26H32N4O6SC_{26}H_{32}N_{4}O_{6}S with a molecular weight of approximately 528.6 g/mol. The compound's structure is pivotal in determining its biological activity.

PropertyValue
Molecular FormulaC26H32N4O6S
Molecular Weight528.6 g/mol
InChIKeyXIEQFLVBDQHUNV-UHFFFAOYSA-N

Research indicates that this compound exhibits inhibitory effects on specific enzymes and pathways associated with various diseases. Notably, it acts as an inhibitor of the inducible form of 6-phosphofructose-2-kinase (iPFK-2), which plays a crucial role in glucose metabolism and may be implicated in cancer progression .

Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, the thieno[3,2-d]pyrimidine scaffold has been linked to anti-tumor effects through the induction of apoptosis in cancer cells. In vitro assays demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies revealed that it effectively inhibited the growth of several bacterial strains, suggesting its potential as a therapeutic agent against infections .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study 1 : A study on mice bearing xenograft tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential for use in targeted cancer therapies.
  • Case Study 2 : In vitro studies involving human cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its mechanism of action at the cellular level.

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